

Refining Eclitasertib treatment times for maximal RIPK1 inhibition

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Compound of Interest

Compound Name: *Eclitasertib*

Cat. No.: *B8217943*

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Technical Support Center: Eclitasertib in RIPK1 Inhibition Assays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing **Eclitasertib** for the inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **Eclitasertib**?

A1: **Eclitasertib**, also known as SAR443122, is an orally bioavailable, small-molecule inhibitor of RIPK1.^[1] It functions by disrupting RIPK1-mediated signaling pathways, which play a crucial role in inflammation and programmed cell death (necroptosis).^[1] By inhibiting the kinase activity of RIPK1, **Eclitasertib** can attenuate inflammation and subsequent tissue damage.^[1]

Q2: What is the potency of **Eclitasertib** against RIPK1?

A2: **Eclitasertib** is a potent inhibitor of RIPK1 with a reported half-maximal inhibitory concentration (IC₅₀) of 0.0375 μ M.

Q3: What is a good starting concentration and treatment time for in vitro experiments?

A3: Based on its IC₅₀ of 0.0375 μ M, a starting concentration range of 10 nM to 1 μ M is recommended for most cell-based assays. In a Phase I clinical trial, oral doses of 100 mg and above resulted in over 90% inhibition of RIPK1 phosphorylation in human peripheral blood mononuclear cells (PBMCs) at 12 hours post-dose.[1][2][3] Therefore, for in vitro experiments, a pre-incubation time of 2-4 hours with **Eclitasertib** before the addition of a stimulus is a reasonable starting point, with a total treatment duration of up to 12-24 hours depending on the experimental design.

Q4: How should I prepare and store **Eclitasertib**?

A4: For in vitro use, **Eclitasertib** is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For short-term storage (up to 1 month), the stock solution can be kept at -20°C. For long-term storage (up to 6 months), it is recommended to store the stock solution at -80°C. Avoid repeated freeze-thaw cycles.

Q5: In which experimental models has **Eclitasertib** been evaluated?

A5: **Eclitasertib** has been assessed in several clinical trials for inflammatory conditions, including ulcerative colitis, severe COVID-19, and cutaneous lupus erythematosus.[4][5] Pharmacodynamic studies have confirmed its ability to inhibit RIPK1 phosphorylation in human PBMCs.[2][3]

Data Summary

In Vitro Potency

Compound	Target	IC ₅₀ (μ M)
Eclitasertib	RIPK1	0.0375

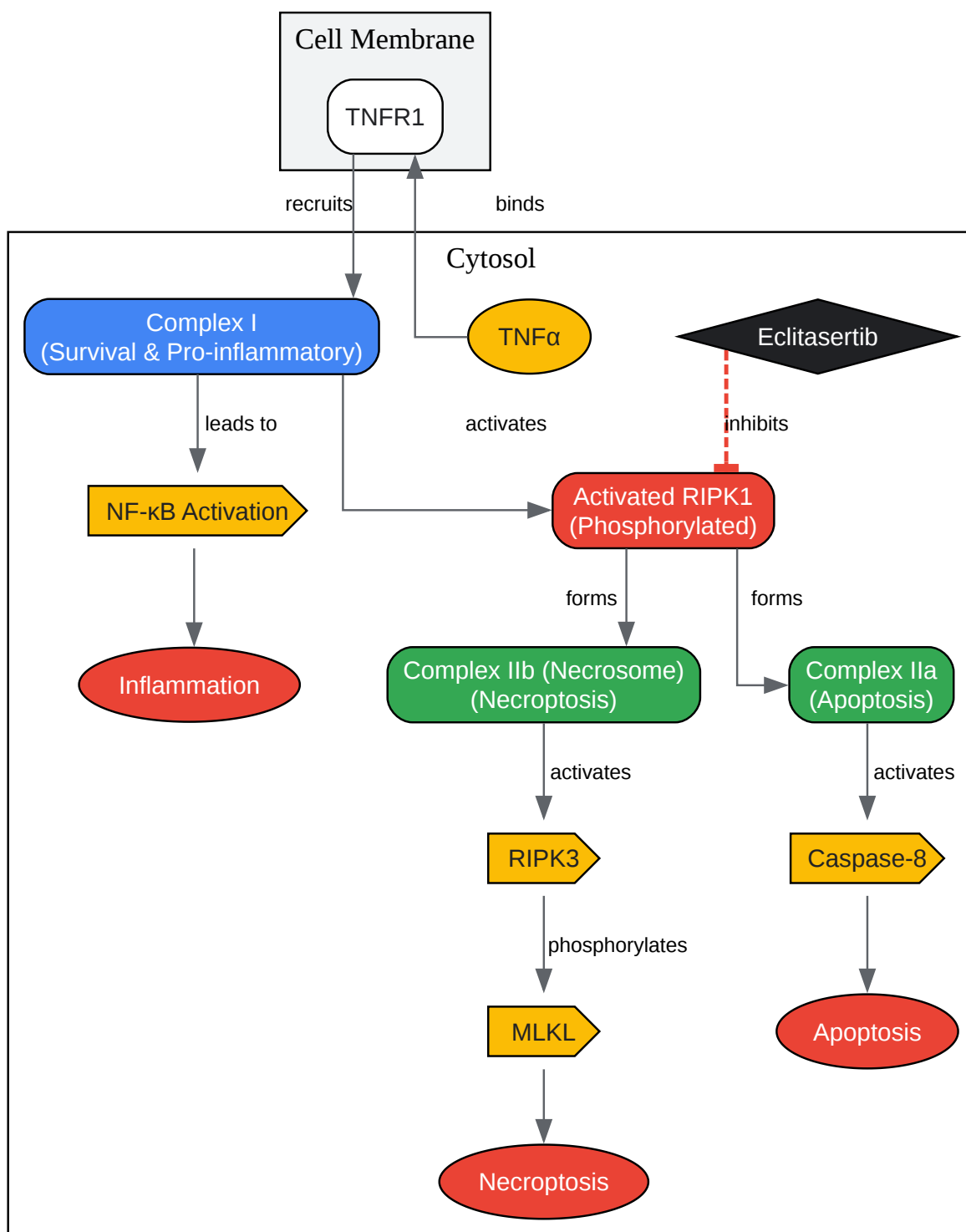
Clinical Pharmacodynamics

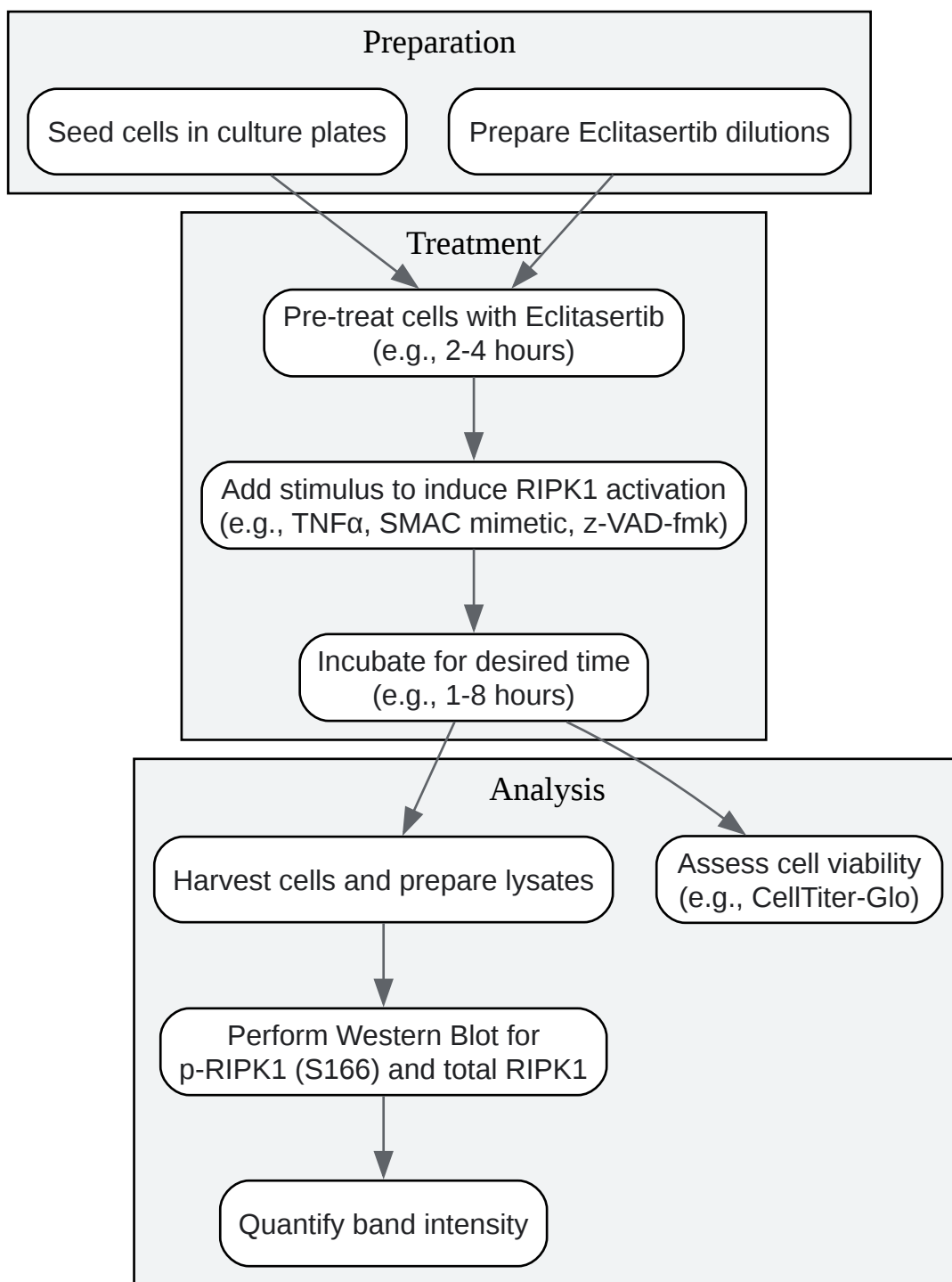
Dose	Target Inhibition	Time Point	Cell Type
≥ 100 mg (oral)	> 90% inhibition of RIPK1 phosphorylation	12 hours post-dose	Human PBMCs

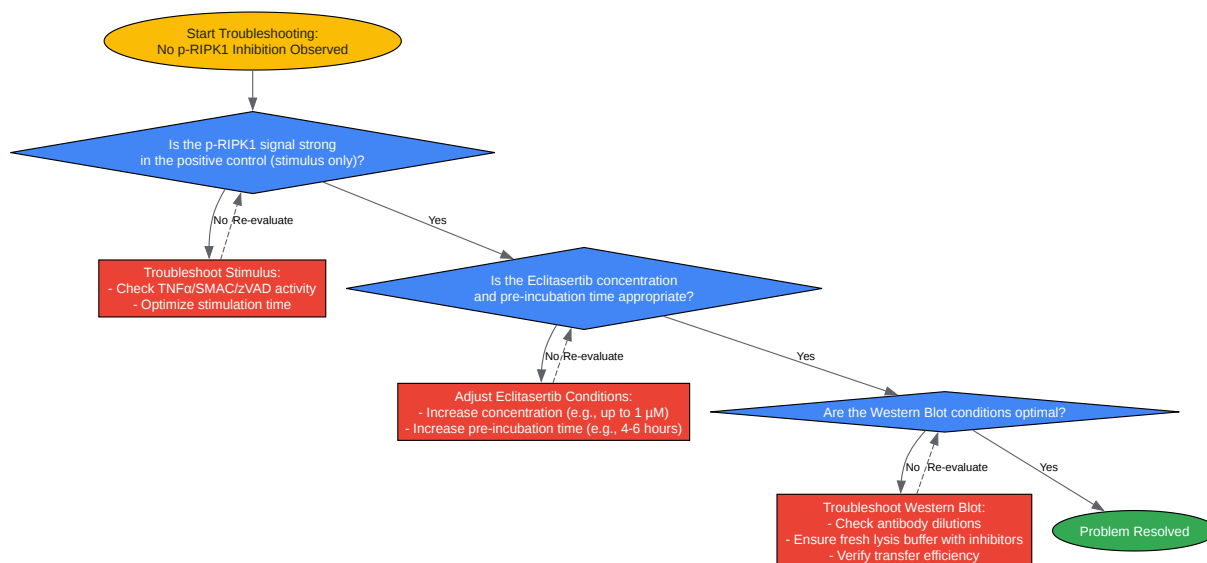
Signaling Pathway and Experimental Workflow

RIPK1 Signaling Pathway

The following diagram illustrates the central role of RIPK1 in mediating both cell survival and cell death pathways (apoptosis and necroptosis) upon TNF α stimulation. **Eclitasertib** acts by directly inhibiting the kinase activity of RIPK1, thereby blocking the downstream signaling cascades that lead to inflammation and necroptosis.







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